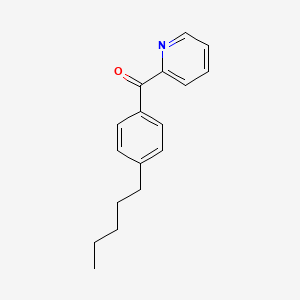

2-(4-Pentylbenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Pentylbenzoyl)pyridine is a chemical compound with the molecular formula C17H19NO . It is structurally similar to 2-Methyl-4-(4-pentylbenzoyl)pyridine and 4-Methyl-2-(4-pentylbenzoyl)pyridine , which are known compounds.

Molecular Structure Analysis

Pyridine, a structural component of 2-(4-Pentylbenzoyl)pyridine, is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Pentylbenzoyl)pyridine include a molecular weight of 253.34 and a molecular formula of C17H19NO .Scientific Research Applications

1. Complex Chemistry and Photophysics

- Singlet Diradical Complexes : The study of singlet diradical complexes of ruthenium and osmium, including reactions with pyridine derivatives, revealed interesting geometrical and electronic structures. These complexes exhibit significant changes upon oxidation, demonstrating their potential in exploring electron transfer processes and redox properties (Samanta et al., 2008).

2. Luminescent Compounds and Sensing Applications

- Fluorescent Probes and Sensors : Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, a related class of compounds, were synthesized for detecting metal ions like Cu2+. They show potential as molecular switches and sensors due to their photophysical properties and high sensitivity (García et al., 2019).

3. Organic Electronics and Material Science

- Electron-Transport Materials in OLEDs : Pyridine-containing phenanthroimidazole electron-transport materials, similar in structure to 2-(4-Pentylbenzoyl)pyridine, demonstrated their efficiency in organic light-emitting diodes (OLEDs). These materials showed significant improvements in performance due to their photophysical properties and electron mobility (Wang et al., 2015).

4. Synthetic Chemistry and Drug Design

- Novel Schiff’s Base Derivatives : Research on Schiff’s base derivatives involving pyridine structures focused on their corrosion inhibition properties. These studies contribute to the understanding of pyridine derivatives' applications in material science and potentially in drug design due to their chemical properties (Mrani et al., 2021).

Safety and Hazards

Future Directions

While specific future directions for 2-(4-Pentylbenzoyl)pyridine are not mentioned in the search results, research on similar compounds, such as pyrimidines, suggests potential directions. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Pentylbenzoyl)pyridine are currently unknown. This compound belongs to the family of pyridine derivatives, which are known to interact with a variety of biological targets. .

Mode of Action

Pyridine derivatives, in general, are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or disrupting cellular processes . .

Biochemical Pathways

Pyridine derivatives can participate in a variety of biochemical reactions, including electrophilic aromatic substitution . .

Pharmacokinetics

The compound’s bioavailability, which is influenced by these properties, is also unknown .

Result of Action

The molecular and cellular effects of 2-(4-Pentylbenzoyl)pyridine’s action are currently unknown. Given the lack of research on this specific compound, it is difficult to predict its potential effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 2-(4-Pentylbenzoyl)pyridine .

properties

IUPAC Name |

(4-pentylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJANXBBEIJYIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642007 |

Source

|

| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Pentylbenzoyl)pyridine | |

CAS RN |

898779-94-7 |

Source

|

| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)